

Application Notes and Protocols: Synthesis of Ortho-Substituted Biaryls Using Cyclic Iodonium Salts

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Compound of Interest

Compound Name: Iodonium

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This document provides detailed application notes and experimental protocols for the synthesis of ortho-substituted biaryls utilizing cyclic **iodonium** salts. This powerful methodology offers a versatile and efficient route to a wide range of functionalized biaryl compounds, including axially chiral molecules of significant interest in medicinal chemistry and materials science.

Introduction

The synthesis of ortho-substituted biaryls is a fundamental challenge in organic chemistry, often complicated by steric hindrance. Cyclic diaryl**iodonium** salts have emerged as highly effective precursors for addressing this challenge. These hypervalent iodine reagents undergo ring-opening reactions with a variety of nucleophiles, leading to the regioselective formation of ortho-functionalized biaryls.[1][2] This approach is particularly valuable for the construction of sterically congested biaryls and for the enantioselective synthesis of atropisomeric compounds.[3][4]

The general strategy involves the initial synthesis of a cyclic diaryl**iodonium** salt, which is then subjected to a ring-opening reaction with a chosen nucleophile. This process can be achieved under both transition-metal-catalyzed and metal-free conditions, offering a broad scope of potential transformations.[5][6]

Synthesis of Cyclic Diaryliodonium Salts

The preparation of cyclic diaryliodonium salts is the crucial first step. Several methods have been developed, with the oxidative cyclization of 2-iodobiaryls being a common and effective approach.^[4] Electrochemical methods also provide a scalable and environmentally friendly alternative.^{[7][8]}

Protocol: Synthesis of Dibenzo[b,d]iodolium Salts via Oxidative Cyclization

This protocol is adapted from established procedures for the one-pot synthesis of diaryliodonium triflates.^[9]

Materials:

- 2-Iodobiphenyl
- m-Chloroperoxybenzoic acid (m-CPBA)
- Trifluoromethanesulfonic acid (TfOH)
- Dichloromethane (DCM)
- Diethyl ether (Et₂O)

Procedure:

- To a solution of 2-iodobiphenyl (1.0 equiv) in dichloromethane (DCM), add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv).
- Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 2.0 equiv) dropwise.
- Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is triturated with diethyl ether (Et₂O) to precipitate the cyclic **iodonium** salt.

- The solid is collected by filtration, washed with Et₂O, and dried under vacuum to afford the desired dibenzo[b,d]iodolium triflate.

Table 1: Representative Yields for the Synthesis of Cyclic Diaryliodonium Salts

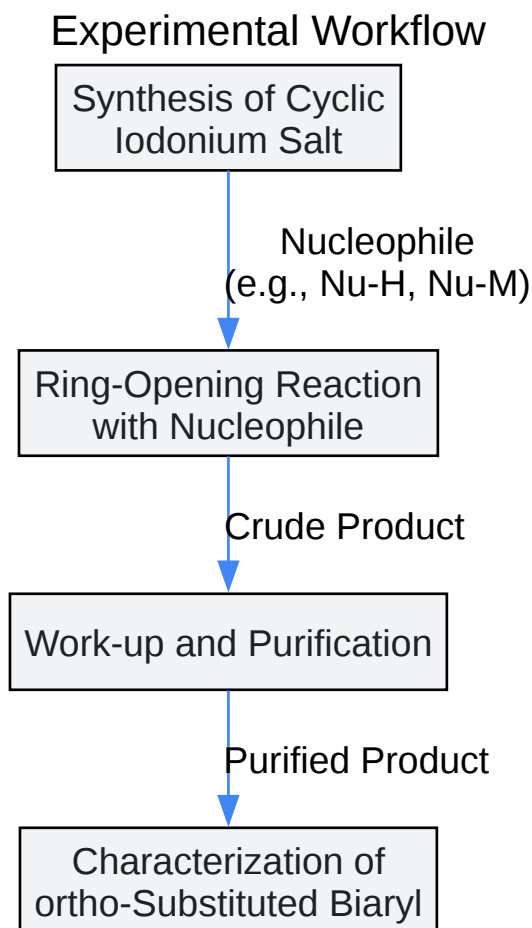
Starting Material	Oxidant/Acid System	Solvent	Yield (%)	Citation
2-Iodobiphenyl	m-CPBA / TfOH	CH ₂ Cl ₂	>95	[7]
3'-Fluoro-2-iodo-1,1'-biphenyl	Anodic Oxidation / TfOH	MeCN-HFIP	88	[8]
2-Iodo-1,1'-biphenyl	Anodic Oxidation / TfOH	MeCN-HFIP	>95	[7][8]
ortho-Iodo diaryl ether	m-CPBA / TsOH·H ₂ O	CH ₂ Cl ₂ :TFE	91-94	[5][10]

Ring-Opening Reactions for the Synthesis of Ortho-Substituted Biaryls

The core of this methodology lies in the ring-opening of the cyclic diaryliodonium salt. This can be achieved with a wide array of nucleophiles, including halides, amines, thiols, and carbon nucleophiles. Both metal-catalyzed and metal-free conditions have been successfully employed.

Experimental Workflow

The general workflow for the synthesis of ortho-substituted biaryls from cyclic iodonium salts is depicted below.



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Caption: General experimental workflow for the synthesis of ortho-substituted biaryls.

Protocol: Copper-Catalyzed Enantioselective Ring-Opening with Amines

This protocol describes a method for the synthesis of axially chiral ortho-amino biaryls, adapted from the work of Gu and coworkers.[11]

Materials:

- Dibenzo[b,d]iodolium salt
- Amine nucleophile
- Copper(I) catalyst (e.g., $\text{Cu}(\text{CH}_3\text{CN})_4\text{PF}_6$)

- Chiral ligand (e.g., bis(oxazolinyl)pyridine)
- Solvent (e.g., Dichloromethane)
- Base (if required)

Procedure:

- In a glovebox, to a solution of the dibenzo[b,d]iodolium salt (1.0 equiv) in the chosen solvent, add the copper(I) catalyst (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%).
- Stir the mixture at room temperature for 30 minutes to allow for complex formation.
- Add the amine nucleophile (1.2 equiv) and any required base.
- Stir the reaction at the specified temperature until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, the reaction is quenched and subjected to an aqueous work-up.
- The organic layer is separated, dried, and concentrated.
- The crude product is purified by column chromatography to yield the enantiomerically enriched ortho-amino biaryl.

Table 2: Selected Examples of Ring-Opening Reactions of Cyclic Diaryliodonium Salts

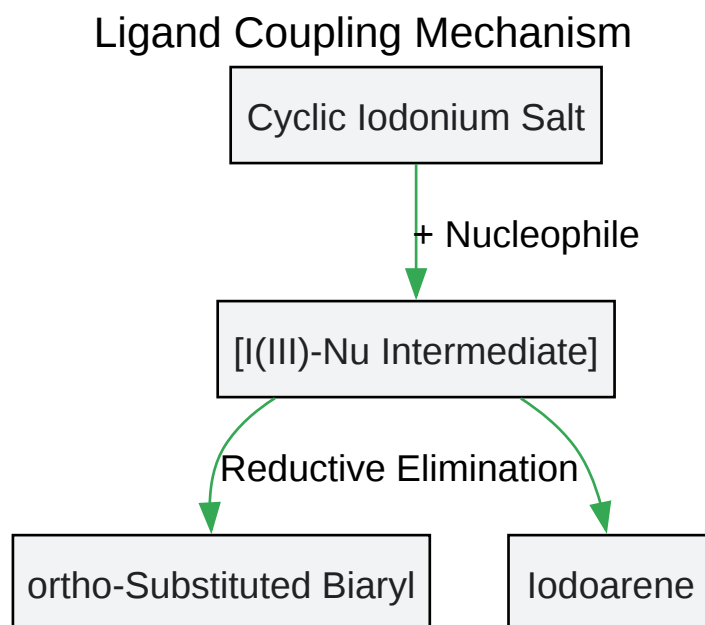
Cyclic Iodonium Salt	Nucleophile	Catalyst/ Conditions	Product	Yield (%)	ee (%)	Citation
Dibenzo[b, d]iodolium triflate	Aniline	Pd(OAc) ₂ / Xantphos, Cs ₂ CO ₃ , p-xylene, 125 °C	9-Phenyl-9H-carbazole	up to 71	N/A	[9][12]
Dibenzo[b, d]iodolium triflate	Potassium thioacetate	Cu(CH ₃ CN) ₄ PF ₆ / Chiral bisoxazoline ligand	Axially chiral ortho-thioacetyl biaryl	-	up to 28	[11]
Dibenzo[b, d]iodolium triflate	Sodium Iodide	CH ₂ Cl ₂ , rt	2,2'-Diiodobiphenyl	82-94	91-94	[3][4]
Oxygen-bridged diaryliodonium salt	Benzoic acid	tBuOK, toluene, 130 °C	ortho-Aryloxybenzoic acid ester	-	N/A	[5]
Dibenzo[b, d]iodolium triflate	Phenylboronic acid	Pd(OAc) ₂ , K ₂ CO ₃ , toluene/H ₂ O, 80 °C	o-Terphenyl	-	N/A	[13]

Reaction Mechanisms

The mechanism of the ring-opening reaction can vary depending on the reaction conditions and the nucleophile employed. Two common pathways are direct nucleophilic attack (ligand coupling) and the formation of an aryne intermediate.

Ligand Coupling Mechanism

In many transition-metal-catalyzed and metal-free reactions, the nucleophile coordinates to the iodine(III) center, followed by reductive elimination to form the C-Nu bond and release an iodoarene.[6][14]



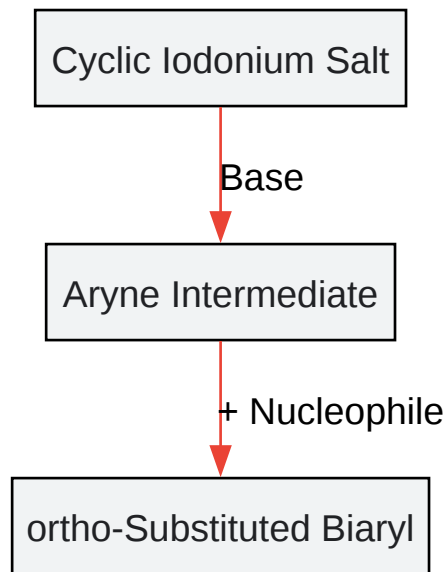
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Caption: Simplified ligand coupling mechanism for ring-opening.

Aryne Intermediate Mechanism

Under strongly basic conditions, deprotonation ortho to the iodine can lead to the formation of a highly reactive aryne intermediate. This intermediate is then trapped by a nucleophile, often leading to a mixture of regioisomers.[15][16][17][18]

Aryne Intermediate Mechanism



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Caption: Aryne intermediate pathway in the ring-opening of cyclic **iodonium** salts.

Applications

The synthesis of ortho-substituted biaryls via cyclic **iodonium** salts has found numerous applications in the synthesis of complex molecules.

- **Axially Chiral Biaryls:** Enantioselective ring-opening provides a powerful tool for the synthesis of atropisomeric ligands, catalysts, and pharmaceutical intermediates.^{[1][3][4]}
- **Natural Product Synthesis:** This methodology has been applied to the synthesis of natural product analogues, demonstrating its utility in complex target-oriented synthesis.^{[3][4][19]}
- **Polycyclic Aromatic Hydrocarbons (PAHs):** Tandem reactions involving ring-opening and subsequent cyclization can be used to construct complex polycyclic aromatic systems.^{[1][20]}
- **Heterocycle Synthesis:** The ortho-functionalized biaryls produced are valuable precursors for the synthesis of various heterocyclic compounds such as carbazoles and dibenzofurans.^{[9][12][21]}

Conclusion

The use of cyclic **iodonium** salts provides a robust and versatile platform for the synthesis of ortho-substituted biaryls. The ability to perform these transformations under a variety of conditions, including enantioselective catalysis, makes this a highly valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and data presented herein offer a starting point for the exploration and application of this powerful synthetic methodology.

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References

- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Cyclic Aryliodonium Chemistry: Syntheses and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. Synthesis of Cyclic and Acyclic ortho-Aryloxy Diaryliodonium Salts for Chemoselective Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 9. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organ.su.se [organ.su.se]
- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Application of Cyclic Diaryliodonium Salts in the Synthesis of Axially Chiral Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts [beilstein-journals.org]
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